Pentasodium diethylenetriaminepentaacetate Pentasodium diethylenetriaminepentaacetate
Brand Name: Vulcanchem
CAS No.: 140-01-2
VCID: VC0089557
InChI: InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5
SMILES: C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C14H18N3Na5O10
Molecular Weight: 503.26 g/mol

Pentasodium diethylenetriaminepentaacetate

CAS No.: 140-01-2

Main Products

VCID: VC0089557

Molecular Formula: C14H18N3Na5O10

Molecular Weight: 503.26 g/mol

Pentasodium diethylenetriaminepentaacetate - 140-01-2

CAS No. 140-01-2
Product Name Pentasodium diethylenetriaminepentaacetate
Molecular Formula C14H18N3Na5O10
Molecular Weight 503.26 g/mol
IUPAC Name pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Standard InChI InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5
Standard InChIKey LQPLDXQVILYOOL-UHFFFAOYSA-I
SMILES C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Physical Description DryPowder; Liquid
PubChem Compound 8779
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator